molecular formula C14H9N5S B10814963 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 515132-94-2

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B10814963
CAS No.: 515132-94-2
M. Wt: 279.32 g/mol
InChI Key: HUYPWTZQYAHUIG-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that features a unique fusion of pyridine, triazole, and quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isothiocyanates, followed by cyclization with hydrazine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, phosphorus tribromide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fusion of pyridine, triazole, and quinazoline rings, which imparts distinct electronic and steric properties. These properties contribute to its high affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S/c20-14-16-11-6-2-1-5-10(11)13-17-12(18-19(13)14)9-4-3-7-15-8-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYPWTZQYAHUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333670
Record name 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

515132-94-2
Record name 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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